molecular formula C11H21NO4 B8011492 tert-butyl N-[cis-4-(hydroxymethyl)oxan-3-yl]carbamate

tert-butyl N-[cis-4-(hydroxymethyl)oxan-3-yl]carbamate

Cat. No.: B8011492
M. Wt: 231.29 g/mol
InChI Key: FTBOFNJQEUGOPO-RKDXNWHRSA-N
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Description

tert-Butyl N-[cis-4-(hydroxymethyl)oxan-3-yl]carbamate: is a chemical compound with the molecular formula C11H21NO4 It is a derivative of carbamic acid and features a tert-butyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[cis-4-(hydroxymethyl)oxan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxan-3-yl derivative. One common method involves the use of Boc anhydride and ethanol, followed by the addition of 70% aqueous ammonia solution. The reaction mixture is stirred at 0°C for one hour and then at room temperature for 18 hours. The product is purified by recrystallization from hexane .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[cis-4-(hydroxymethyl)oxan-3-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used under mild conditions.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Azides or thiol derivatives.

Mechanism of Action

The mechanism of action of tert-butyl N-[cis-4-(hydroxymethyl)oxan-3-yl]carbamate is primarily related to its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The carbamate moiety can be cleaved under acidic or basic conditions, releasing the free amine .

Comparison with Similar Compounds

  • tert-Butyl N-[trans-4-(hydroxymethyl)cyclohexyl]carbamate
  • tert-Butyl (3-hydroxypropyl)carbamate
  • tert-Butyl (2-piperidin-3-ylethyl)carbamate

Uniqueness: tert-Butyl N-[cis-4-(hydroxymethyl)oxan-3-yl]carbamate is unique due to its specific structural features, including the cis-configuration of the oxan-3-yl group. This configuration can influence the compound’s reactivity and interactions with other molecules, making it distinct from its trans- and other analogs .

Properties

IUPAC Name

tert-butyl N-[(3S,4S)-4-(hydroxymethyl)oxan-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-9-7-15-5-4-8(9)6-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBOFNJQEUGOPO-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COCCC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1COCC[C@@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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